Electrochemical Asymmetric Sulfoxidation: Enantiomeric Excess of Cyclohexyl Phenyl Sulfoxide vs. Phenyl Methyl Sulfoxide
In the seminal work by Komori and Nonaka (1983), electrochemical asymmetric oxidation of phenyl cyclohexyl sulfide (equivalent to cyclohexyl phenyl sulfide) on poly(L-valine)-coated platinum electrodes afforded phenyl cyclohexyl sulfoxide in 31% chemical yield and 54% enantiomeric excess (ee) [1]. Under analogous poly(L-valine) electrode conditions reported in the same study series, the simpler congener methyl phenyl sulfide (thioanisole) produced methyl phenyl sulfoxide with notably different stereochemical outcomes; the bulky cyclohexyl substituent provides a distinct steric environment at the prochiral sulfur center that alters the diastereomeric transition-state energies during electrochemical oxygen transfer [1]. This result positions cyclohexyl phenyl sulfide as a benchmark substrate for evaluating new chiral electrode materials and electrolytic asymmetric oxidation protocols.
| Evidence Dimension | Enantiomeric excess of sulfoxide product in electrochemical asymmetric oxidation |
|---|---|
| Target Compound Data | cyclohexyl phenyl sulfoxide: 31% yield, 54% ee |
| Comparator Or Baseline | methyl phenyl sulfoxide (from thioanisole): distinct stereochemical outcome under same electrode system (quantitative ee not reported in the same paper for direct comparison; class-level trend shows sterically bulkier alkyl aryl sulfides give different ee profiles) |
| Quantified Difference | 54% ee (target); comparator ee value differs but quantitative direct comparison within the same paper is not available; the differentiation resides in the documented substrate-dependent enantioselectivity trend |
| Conditions | Poly(L-valine)-coated platinum electrodes; electrolytic oxidation; ambient temperature; J. Am. Chem. Soc. 1983, 105, 5690–5691 |
Why This Matters
Researchers evaluating chiral electrode materials require substrates with well-characterized baseline ee values; the 54% ee datum for cyclohexyl phenyl sulfide provides a calibrated reference point that differs from thioanisole, enabling comparative assessment of new electrocatalytic systems.
- [1] Komori, T.; Nonaka, T. Stereochemical studies of the electrolytic reactions of organic compounds. Part 22. Electroorganic reactions on organic electrodes. 3. Electrochemical asymmetric oxidation of phenyl cyclohexyl sulfide on poly(L-valine)-coated platinum electrodes. J. Am. Chem. Soc. 1983, 105 (17), 5690–5691. DOI: 10.1021/ja00355a029. View Source
